4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
The compound 4-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide features a triazolo[4,3-b]pyridazine core fused with a pyridazine ring, substituted with a 4-methoxy group, an N-methyl azetidine moiety, and a phenyl group.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O3/c1-14-23-24-18-9-10-19(25-29(14)18)28-12-16(13-28)27(2)22(32)21-17(33-3)11-20(31)30(26-21)15-7-5-4-6-8-15/h4-11,16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCFXDNCDIQESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN(C(=O)C=C4OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features several key structural components:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Triazole and pyridazine moieties : Contributing to the compound's potential pharmacological activities.
- Dihydropyridazine core : Known for various biological activities.
The molecular formula can be represented as , indicating a substantial molecular weight and complexity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For instance, derivatives containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. The compound's potential as an antimicrobial agent may stem from its ability to inhibit key bacterial enzymes involved in cell wall synthesis or metabolic pathways.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit anticancer properties. For example, studies on triazole derivatives have shown promising results against various cancer cell lines, suggesting that the target compound could also possess similar anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through disruption of metabolic pathways.
Neuroprotective Effects
There is emerging evidence that certain derivatives of pyridazine and triazole can provide neuroprotective benefits. These effects are typically mediated by the modulation of neurotransmitter systems or by antioxidant activity, which may protect neuronal cells from oxidative stress.
The specific mechanism of action for this compound remains to be fully elucidated; however, it likely involves:
- Enzyme inhibition : Targeting specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.
Case Studies
- Antibacterial Efficacy : A study investigated a series of pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Activity : In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds structurally related to our target compound induced significant cytotoxicity, with IC50 values in the low micromolar range.
- Neuroprotection : Research involving animal models indicated that certain derivatives could reduce neuroinflammation and improve cognitive function after induced oxidative stress.
Research Findings Summary
Scientific Research Applications
Structural Characteristics
The compound possesses a molecular formula of and a molecular weight of approximately 326.36 g/mol. Its structure includes multiple heterocyclic rings, which are essential for its biological activity.
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
- Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Studies have reported IC50 values as low as 1.06 µM for some derivatives, indicating potent anticancer activity .
2. Antimicrobial Activity
- The compound's interaction with bacterial proteins suggests potential use as an antimicrobial agent. Its mechanism may involve inhibiting bacterial cell division by targeting specific proteins such as ZipA.
3. Neuroprotective Effects
- Some derivatives of this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models.
Case Study 1: Anticancer Activity
A study conducted on derivatives similar to this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The research utilized various assays to determine the IC50 values and found that the most potent derivative had an IC50 of 1.06 µM, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
Core Heterocyclic Systems
The triazolo[4,3-b]pyridazine core distinguishes the target compound from analogs with related fused-ring systems:
- Triazolo[1,5-a]pyrimidines (e.g., compounds 5j–5n in ): These exhibit a pyrimidine-triazole fusion, differing in ring size and substitution patterns. For instance, 5j (C₄₂H₂₈N₈O₅) has a 4-nitrophenyl substituent, yielding a higher melting point (319.9–320.8°C) due to strong intermolecular interactions .
- Imidazo[1,2-a]pyridines (e.g., 1l in ): These lack the triazole ring but share fused heterocyclic systems. The compound 1l (C₂₈H₂₅N₃O₆) has a lower melting point (243–245°C), likely due to ester groups reducing crystallinity .
Substituent Effects
- Methoxy Groups : The 4-methoxy group in the target compound parallels 2-[[3-(4-methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (, MW 285.30 g/mol). Methoxy groups generally enhance solubility and modulate electronic effects .
- Azetidine vs.
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Triazolo-Fused Heterocycles
Key Observations:
- Melting Points : Bulky substituents (e.g., 4-nitrophenyl in 5j ) increase melting points due to enhanced π-π stacking and hydrogen bonding .
- Molecular Weight : The target compound’s complex structure likely results in a higher molecular weight (>500 g/mol), impacting bioavailability compared to smaller analogs like 7n (342.10 g/mol) .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic coupling and functionalization. A representative approach includes:
- Step 1 : Cyclocondensation of pyridazine precursors with triazole derivatives under reflux in DMF or THF, catalyzed by KCO .
- Step 2 : Introduction of the azetidine moiety via nucleophilic substitution, optimized at 60–80°C with controlled pH to avoid side reactions .
- Step 3 : Final carboxamide formation using coupling agents like EDCI/HOBt in anhydrous DCM . Yield optimization hinges on solvent polarity (DMF > DCM for intermediate steps) and stoichiometric ratios of triazole to pyridazine precursors (1:1.2 recommended) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : H and C NMR are essential for confirming substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the azetidine-triazolo-pyridazine junction .
- HRMS : Validates molecular weight (±1 ppm accuracy) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict reactivity or optimize synthesis?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify low-energy pathways for triazole-pyridazine coupling .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in selecting polar aprotic solvents (e.g., DMF vs. acetonitrile) .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction kinetics datasets to automate parameter tuning (e.g., temperature ramps, catalyst loading) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., NOESY for spatial proximity) with computational NMR prediction tools (e.g., ACD/Labs) to distinguish conformational isomers .
- Dynamic Exchange Analysis : Variable-temperature NMR detects rotational barriers in hindered substituents (e.g., N-methyl groups) that may skew NOE results .
- Crystallographic Refinement : XRD-derived torsion angles can validate or refute proposed conformations .
Q. What strategies mitigate challenges in in vitro bioactivity assays (e.g., solubility, stability)?
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based formulations to improve aqueous solubility (>50 µM threshold) .
- Metabolic Stability : Pre-incubate compounds with liver microsomes (human or murine) to assess CYP450-mediated degradation; stabilize with NADPH-regenerating systems .
- Aggregation Control : Dynamic light scattering (DLS) monitors nanoaggregate formation, which can falsely inflate inhibition data .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., binding affinity vs. assay data)?
- Force Field Calibration : Re-parameterize molecular docking tools (e.g., AutoDock Vina) using crystallographic ligand-protein complexes to improve affinity prediction .
- Entropy Compensation : Include explicit solvent molecules in MD simulations to account for hydrophobic interactions omitted in static models .
- Experimental Replicates : Perform dose-response curves in triplicate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity trends .
Methodological Resources
- Synthesis Protocols : Detailed stepwise procedures for triazolo-pyridazine intermediates are archived in the Chemotion repository (DOI: 10.14272/reaction/SA-FUHFF-UHFFFADPSC-DMRAVMAMSL-UHFFFADPSC-NUHFF) .
- Computational Datasets : Reaction pathway coordinates and solvent compatibility matrices are available via ICReDD’s open-access portal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
